molecular formula C23H20BrN3O2S B4378622 5-{3-[(2-BROMOPHENOXY)METHYL]PHENYL}-4-(4-ETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

5-{3-[(2-BROMOPHENOXY)METHYL]PHENYL}-4-(4-ETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

Cat. No.: B4378622
M. Wt: 482.4 g/mol
InChI Key: SSLVKCWTVXLKOX-UHFFFAOYSA-N
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Description

5-{3-[(2-BROMOPHENOXY)METHYL]PHENYL}-4-(4-ETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a bromophenoxy group, and an ethoxyphenyl group

Properties

IUPAC Name

3-[3-[(2-bromophenoxy)methyl]phenyl]-4-(4-ethoxyphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20BrN3O2S/c1-2-28-19-12-10-18(11-13-19)27-22(25-26-23(27)30)17-7-5-6-16(14-17)15-29-21-9-4-3-8-20(21)24/h3-14H,2,15H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSLVKCWTVXLKOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=CC(=C3)COC4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{3-[(2-BROMOPHENOXY)METHYL]PHENYL}-4-(4-ETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-{3-[(2-BROMOPHENOXY)METHYL]PHENYL}-4-(4-ETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or sodium periodate.

    Reduction: The compound can undergo reduction reactions, particularly at the bromophenoxy group, using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, sodium periodate, mild acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles (amines, thiols), palladium catalysts, mild heating.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Reduced bromophenoxy derivatives.

    Substitution: Substituted phenoxy derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-{3-[(2-BROMOPHENOXY)METHYL]PHENYL}-4-(4-ETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is primarily attributed to its ability to interact with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The bromophenoxy and ethoxyphenyl groups may enhance the compound’s binding affinity and specificity towards these targets. Additionally, the thiol group can form covalent bonds with certain proteins, further modulating their function.

Comparison with Similar Compounds

Similar Compounds

    5-(4-(4-bromophenoxy)phenyl)-3-aminothiophene-2-carboxylate: This compound shares the bromophenoxy group but differs in the presence of a thiophene ring and an amino group.

    3-bromomethylphenylboronic acid pinacol ester: This compound contains a bromomethylphenyl group but lacks the triazole and thiol functionalities.

Uniqueness

5-{3-[(2-BROMOPHENOXY)METHYL]PHENYL}-4-(4-ETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to the combination of its triazole ring, bromophenoxy group, and ethoxyphenyl group This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-{3-[(2-BROMOPHENOXY)METHYL]PHENYL}-4-(4-ETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

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